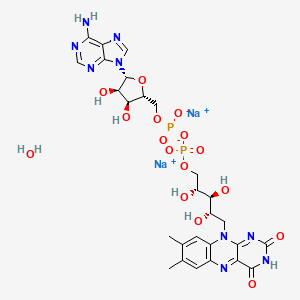

Flavin adenine dinucleotide disodium salt hydrate

概要

説明

フラビンアデニンジヌクレオチド二ナトリウム塩水和物 (FAD-Na2) は、重要な酵素的レドックス補酵素です。これはアデニンを含む化合物であり、様々な生物学的プロセスにおいて重要な役割を果たしています。 フラビンアデニンジヌクレオチドは、ビタミンB12(リボフラビン)の2つの活性補酵素の1つであり、いくつかの1-2電子レドックス反応の触媒に不可欠です .

作用機序

フラビンアデニンジヌクレオチド二ナトリウム塩水和物は、レドックス補酵素としての役割を通してその効果を発揮します。それは、酸化型(フラビンアデニンジヌクレオチド)と還元型(フラビンアデニンジヌクレオチドジヒドロ)の形態の間でサイクルすることにより、電子移動反応に関与します。 このレドックスサイクルは、細胞呼吸とエネルギー産生に関与する様々な酵素の機能に不可欠です . フラビンアデニンジヌクレオチドは酵素に強く結合し、それらと相互作用する酸化剤/還元剤の性質を制御します .

生化学分析

Biochemical Properties

Flavin adenine dinucleotide disodium salt hydrate is used as a redox cofactor by several flavoproteins, including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases . These interactions are crucial for the catalysis of several 1-2 electron redox reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study its effects on infarct areas of middle cerebral artery occlusion (MCAO) induced mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the conversion of riboflavin 5’-adenosine monophosphate to riboflavin 5’-adenosine diphosphate by an enzyme called nitrate reductase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, after injection of flavin adenine dinucleotide, dogs show a transient hypotension within 10 min, then their blood pressures recover to the initial level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

合成経路と反応条件

フラビンアデニンジヌクレオチド二ナトリウム塩水和物は、リボフラビン(ビタミンB2)のリン酸化に続いて、アデノシン二リン酸との縮合によって合成することができます。 反応は通常、リン酸化剤と特定の反応条件の使用を伴い、目的の生成物の形成を確実にします .

工業生産方法

工業的な環境では、フラビンアデニンジヌクレオチド二ナトリウム塩水和物の生産には、リボフラビンを自然に産生する微生物の発酵が含まれます。リボフラビンは抽出され、化学的に修飾されてフラビンアデニンジヌクレオチドを形成します。 このプロセスにより、最終生成物の高収率と純度が保証されます .

化学反応解析

反応の種類

フラビンアデニンジヌクレオチド二ナトリウム塩水和物は、以下を含む様々な種類の反応を起こします。

酸化還元反応: フラビンアデニンジヌクレオチドは、フラビンアデニンジヌクレオチドジヒドロ(FADH2)に還元され、フラビンアデニンジヌクレオチドに戻って酸化することができます。

置換反応: フラビンアデニンジヌクレオチドは、特定の官能基が特定の条件下で他の官能基と置換される置換反応に関与することができます.

一般的な試薬と条件

フラビンアデニンジヌクレオチド二ナトリウム塩水和物を含む反応で使用される一般的な試薬には、ニコチンアミドアデニンジヌクレオチドリン酸(NADPH)と様々な酸化剤と還元剤が含まれます。 反応は通常、酵素の存在や特定のpHレベルなど、生理学的条件下で行われます .

生成される主な生成物

フラビンアデニンジヌクレオチド二ナトリウム塩水和物の反応から生成される主な生成物には、フラビンアデニンジヌクレオチドジヒドロ(FADH2)と化合物の他の還元または酸化型が含まれます。 これらの生成物は、細胞代謝とエネルギー産生において重要な役割を果たします .

科学研究アプリケーション

フラビンアデニンジヌクレオチド二ナトリウム塩水和物は、以下を含む多くの科学研究アプリケーションを持っています。

化学: 電子移動プロセスを含む様々な化学反応や研究において、レドックス補酵素として使用されます.

生物学: フラビンアデニンジヌクレオチドは、細胞呼吸と代謝経路の研究における重要な要素です。

医学: フラビンアデニンジヌクレオチドは、ミトコンドリア機能不全や酸化ストレスに関連する疾患におけるその役割を研究するために、医学研究で使用されています。

産業: 工業的なアプリケーションでは、フラビンアデニンジヌクレオチドは、バイオ医薬品の製造や様々な生化学的アッセイにおける成分として使用されています.

化学反応の分析

Types of Reactions

Flavin adenine dinucleotide disodium salt hydrate undergoes various types of reactions, including:

Oxidation-Reduction Reactions: Flavin adenine dinucleotide can be reduced to flavin adenine dinucleotide dihydro (FADH2) and oxidized back to flavin adenine dinucleotide.

Substitution Reactions: Flavin adenine dinucleotide can participate in substitution reactions where specific functional groups are replaced by others under certain conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nicotinamide adenine dinucleotide phosphate (NADPH) and various oxidizing and reducing agents. The reactions typically occur under physiological conditions, such as in the presence of enzymes and at specific pH levels .

Major Products Formed

The major products formed from the reactions of this compound include flavin adenine dinucleotide dihydro (FADH2) and other reduced or oxidized forms of the compound. These products play essential roles in cellular metabolism and energy production .

科学的研究の応用

Flavin adenine dinucleotide disodium salt hydrate has numerous scientific research applications, including:

類似化合物との比較

フラビンアデニンジヌクレオチド二ナトリウム塩水和物は、以下のような他の類似化合物と比較することができます。

ニコチンアミドアデニンジヌクレオチド(NAD): フラビンアデニンジヌクレオチドとニコチンアミドアデニンジヌクレオチドの両方がレドックス補酵素ですが、それらは特定の役割と相互作用する酵素が異なります。

フラビンモノヌクレオチド(FMN): フラビンモノヌクレオチドは、リボフラビンの別の誘導体であり、フラビンアデニンジヌクレオチドと同様に機能します。

フラビンアデニンジヌクレオチド二ナトリウム塩水和物は、幅広いレドックス反応に関与する能力と、細胞代謝とエネルギー産生における重要な役割において独特です .

特性

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTPHHZYFMAGLX-UJXBNFGUSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9Na2O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84366-81-4 | |

| Record name | Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)

![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride](/img/structure/B6288842.png)

![TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL](/img/structure/B6288859.png)

![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)

![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)